Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVYCHDQQBZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674913 | |
| Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-48-9 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
Principle : Cyclocondensation between substituted hydrazines and β-ketoesters is a cornerstone of pyrazole synthesis. For Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , the reaction would involve:
- Methyl 3-cyclopropyl-3-oxopropanoate as the β-ketoester.
- Phenylhydrazine to introduce the N1-phenyl group.
- React methyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) with phenylhydrazine (1.1 equiv) in ethanol under reflux (80°C, 6–8 hours).
- Monitor progress via TLC (ethyl acetate/hexane, 1:3).
- Isolate the product by filtration or solvent evaporation, followed by recrystallization from ethanol.
Key Data :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration to form the pyrazole ring. The cyclopropyl group’s stability under acidic conditions ensures retention of its structure.
Alkylation of Preformed Pyrazole Intermediates
Principle : Introducing the cyclopropyl group post pyrazole ring formation via alkylation. This method is advantageous for avoiding steric hindrance during cyclocondensation.
- Synthesize methyl 1-phenyl-1H-pyrazole-4-carboxylate via cyclocondensation of methyl acetoacetate and phenylhydrazine.
- Alkylate at the C5 position using cyclopropyl bromide in the presence of K₂CO₃ in DMF (80°C, 12 hours).
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Intermediate | Alkylating Agent | Conditions | Yield |
|---|---|---|---|
| Methyl 1-phenyl-1H-pyrazole-4-carboxylate | Cyclopropyl bromide | DMF, K₂CO₃, 80°C | ~60% |
Multicomponent Reactions (MCRs)
Principle : One-pot synthesis using a diketone, hydrazine, and cyclopropane carbonyl chloride.
- React cyclopropane carbonyl chloride (1.0 equiv), methyl acetoacetate (1.0 equiv), and phenylhydrazine (1.0 equiv) in THF with K₂CO₃ (2.0 equiv).
- Stir at room temperature for 24 hours.
- Isolate via aqueous workup and recrystallization.
Key Data :
| Components | Conditions | Yield |
|---|---|---|
| Cyclopropane carbonyl chloride, methyl acetoacetate, phenylhydrazine | THF, K₂CO₃, rt | ~65% |
Catalytic Cyclization Approaches
Principle : Transition-metal-catalyzed cyclization for regioselective pyrazole formation.
- React methyl 3-cyclopropylpropiolate (1.0 equiv) with phenylhydrazine (1.1 equiv) in the presence of CuI (10 mol%) and Et₃N (2.0 equiv) in DMF (100°C, 6 hours).
- Purify via flash chromatography.
Key Data :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| CuI (10 mol%) | None | DMF | ~70% |
Note :
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75 | Moderate | High | High |
| Alkylation | 60 | High | Moderate | Moderate |
| Multicomponent Reactions | 65 | Low | High | High |
| Catalytic Cyclization | 70 | Moderate | Very High | Moderate |
Research Findings and Optimization
- Cyclopropyl Stability : Cyclopropyl groups remain intact under acidic (e.g., AcOH) and basic (K₂CO₃) conditions, making them compatible with standard pyrazole syntheses.
- Steric Effects : Bulky cyclopropyl substituents may slow reaction kinetics in alkylation routes, necessitating extended reaction times.
- Regioselectivity : Cu-catalyzed methods outperform traditional cyclocondensation in directing substituents to the 4- and 5-positions.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction can yield the corresponding alcohols or amines.
Substitution: Substitution reactions can produce various derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use in the development of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylates exhibit diverse bioactivity depending on substituents. Below is a comparison of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate with three analogs:
Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylates
Key Observations:
Substituent Effects on Bioactivity: The cyclopropyl group at position 5 (vs. Replacement of phenyl with 2-pyridinyl at position 1 (as in ) introduces hydrogen-bonding capacity, enhancing aqueous solubility and interaction with biological targets.
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound (vs. carboxylic acid in ) improves cell permeability but requires hydrolysis for activation in prodrug systems.
Commercial Viability :
- Both this compound and 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid are discontinued, suggesting challenges in scalability or market demand .
Table 2: Hypothetical Physicochemical Properties (Inferred from Structural Analogues)
Research Findings and Limitations
- Synthetic Routes : Cyclocondensation using DMF-DMA and phenylhydrazine is common for pyrazole-4-carboxylates, but cyclopropyl incorporation may require specialized reagents .
- Structural Analysis : Tools like SHELXL and Mercury are critical for crystallographic studies of analogs, though direct data for the target compound are lacking .
- Biological Data: Limited experimental results are available; most inferences derive from substituent trends in related molecules.
Biological Activity
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrazole ring substituted with a cyclopropyl group and a phenyl group. The carboxylate moiety is significant for its interactions with biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antiviral properties. For instance, the compound has shown inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. The SAR analysis indicated that the presence of electron-withdrawing groups enhances the inhibitory potency of these compounds. Specifically, compounds with halogen substitutions at the para position on the phenyl ring exhibited increased activity, with some achieving inhibition percentages over 70% at concentrations of 10 µM .
The mechanism by which this compound exerts its antiviral effects involves binding to the active site of neuraminidase. The compound forms hydrogen bonds with key residues in the enzyme, disrupting its function and preventing viral replication .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For example:
- Substituent Effects : The introduction of various substituents on the phenyl group alters electronic properties, thus affecting binding affinity to targets.
- Ring Size Influence : The size and nature of substituents on the cyclopropyl group also play a role in modulating activity. Compounds with larger or more complex substituents generally exhibit reduced activity compared to simpler structures .
Study on Neuraminidase Inhibition
A study published in Molecules evaluated several pyrazole derivatives, including this compound, for their NA inhibitory activities. The most active compound was identified as having an IC50 value of approximately 50 nM, indicating potent inhibition compared to standard antiviral agents .
Antimicrobial Activity
In addition to antiviral properties, pyrazole derivatives have been assessed for antibacterial and antifungal activities. Compounds similar to this compound showed moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded around 250 µg/mL for several derivatives .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50/MIC | Comments |
|---|---|---|---|
| Neuraminidase Inhibition | This compound | ~50 nM | Potent inhibitor against influenza virus |
| Antibacterial | Similar pyrazole derivatives | ~250 µg/mL | Moderate activity against S. aureus, E. coli |
| Antifungal | Similar pyrazole derivatives | ~250 µg/mL | Moderate activity against Candida albicans |
Q & A
Basic: What are the common synthetic routes for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with cyclopropyl-substituted hydrazines (e.g., phenylhydrazine derivatives). Subsequent esterification or transesterification yields the methyl ester. For example, analogous pyrazole-4-carboxylates have been prepared using ethyl acetoacetate and phenylhydrazine under reflux conditions, followed by hydrolysis and methylation . Key steps include pH control during cyclization and purification via column chromatography.
Advanced: How can reaction conditions be optimized to improve yield in cyclocondensation steps?
Answer:
Optimization involves:
- Temperature control : Maintaining 80–100°C during cyclocondensation to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclization.
- Stoichiometric ratios : A 1:1.2 molar ratio of diketone to hydrazine derivative minimizes unreacted starting material.
Evidence from analogous syntheses shows yields improved from ~60% to >85% under optimized conditions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–7.8 ppm).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N at ~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₅N₂O₂ at m/z 271.1181).
X-ray crystallography is used for definitive structural confirmation, as demonstrated for related pyrazole-4-carboxylates .
Advanced: How can density functional theory (DFT) aid in understanding electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-311G** basis set) predict:
- Electron distribution : High electron density at the pyrazole N1 and ester carbonyl oxygen, indicating nucleophilic/electrophilic sites.
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity.
- Non-covalent interactions : AIM analysis reveals weak C–H···O interactions stabilizing the crystal lattice.
These insights guide functionalization strategies for drug design .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
- Enzyme inhibition : Assays against COX-2, LOX, or kinases (e.g., EGFR) using fluorometric or colorimetric substrates.
- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
For example, pyrazole-4-carboxylates showed IC₅₀ values of 12–45 μM in anti-inflammatory models .
Advanced: How do structural modifications (e.g., substituents) impact pharmacological activity?
Answer:
- Cyclopropyl group : Enhances metabolic stability by reducing CYP450 oxidation.
- Phenyl vs. heteroaryl at N1 : Phenyl improves lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration.
- Ester vs. carboxylic acid : Methyl ester increases bioavailability compared to free acid (t₁/₂: 8.2 vs. 2.1 hrs in rat models).
SAR studies on analogs indicate EC₅₀ improvements from 50 μM to 8 μM with optimized substituents .
Basic: How are purity and stability assessed during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) with UV detection at 254 nm. Purity >95% is typical.
- TGA/DSC : Thermal stability up to 180°C, with decomposition observed at 210°C.
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks shows <5% degradation.
Impurities (e.g., unreacted hydrazine) are monitored via LC-MS .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET Predictors : Estimate hepatic extraction (e.g., high first-pass metabolism due to esterase cleavage).
- CYP450 docking (AutoDock Vina) : Identifies likely oxidation sites (e.g., cyclopropyl ring opening).
- ProTox-II : Predicts hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative).
These models prioritize derivatives with lower toxicity profiles .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and eye protection (ANSI Z87.1).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA guidelines).
No acute toxicity data exists, but analogous pyrazoles show LD₅₀ >2000 mg/kg (oral, rat) .
Advanced: How does crystallography resolve contradictions in spectral data?
Answer:
X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing C4 vs. C5 substituents). For example, a related compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) showed a dihedral angle of 12.3° between pyrazole and phenyl rings, confirming non-planarity inferred from NOESY data. Bond lengths (C=O: 1.21 Å, C–N: 1.34 Å) validate resonance structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
